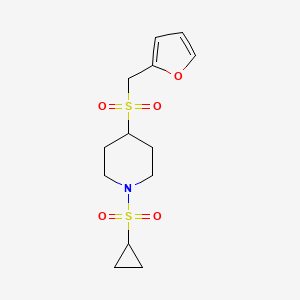

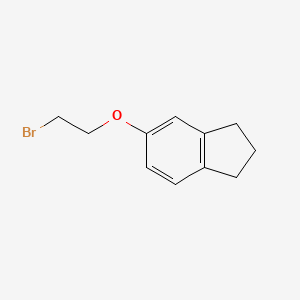

![molecular formula C8H7N3O2 B2607367 2-methyl-1H-imidazo[4,5-b]pyridine-6-carboxylic acid CAS No. 1368541-63-2](/img/structure/B2607367.png)

2-methyl-1H-imidazo[4,5-b]pyridine-6-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-methyl-1H-imidazo[4,5-b]pyridine-6-carboxylic acid” is a compound that belongs to the class of imidazopyridines . Imidazopyridines are known to play a crucial role in numerous disease conditions due to their structural resemblance with purines . They have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Synthesis Analysis

The synthesis of the imidazo[4,5-b]pyridine ring system can be achieved by refluxing 2,3-diaminopyridine in triethyl orthoformate or triethyl orthoacetate followed by chlorohydric acid treatment . This process yields imidazo[4,5-b]pyridine and its 2-methyl derivative .

Scientific Research Applications

GABA A Receptor Modulation

The structural resemblance between imidazopyridines and purines has led to investigations into their therapeutic significance. Initially identified as GABA A receptor positive allosteric modulators, these compounds play a crucial role in various disease conditions. Their ability to influence cellular pathways is essential for cancerous cells, immune system components, and enzymes involved in carbohydrate metabolism .

Proton Pump Inhibition

Recent studies have revealed that imidazopyridines, including our compound of interest, exhibit proton pump inhibition activity. This property makes them potential candidates for managing acid-related disorders, such as gastroesophageal reflux disease (GERD) .

Aromatase Inhibition

Imidazopyridines have also been explored as aromatase inhibitors. Aromatase is an enzyme involved in estrogen biosynthesis, and inhibiting it can be beneficial in hormone-related conditions, including breast cancer .

Anti-Inflammatory Effects

These compounds demonstrate anti-inflammatory properties, which could be valuable in managing inflammatory diseases. By modulating pathways involved in inflammation, imidazopyridines may contribute to therapeutic interventions .

Central Nervous System (CNS) Applications

Imidazopyridines impact CNS function, making them relevant for neurological disorders. Their interactions with neurotransmitter receptors and ion channels suggest potential applications in conditions like anxiety, epilepsy, and sleep disorders .

Cancer Research

Imidazopyridines influence pathways necessary for cancer cell survival and proliferation. Researchers have explored their potential as anticancer agents. By targeting specific cellular components, these compounds may offer novel strategies for cancer treatment .

Mechanism of Action

Target of Action

The primary targets of 2-methyl-1H-imidazo[4,5-b]pyridine-6-carboxylic acid They have been found to play a crucial role in numerous disease conditions .

Mode of Action

The exact mode of action of 2-methyl-1H-imidazo[4,5-b]pyridine-6-carboxylic acid Imidazopyridines are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Biochemical Pathways

The biochemical pathways affected by 2-methyl-1H-imidazo[4,5-b]pyridine-6-carboxylic acid Imidazopyridines are known to influence many cellular pathways . For instance, IKK-ɛ and TBK1, which are known to activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .

Result of Action

The molecular and cellular effects of the action of 2-methyl-1H-imidazo[4,5-b]pyridine-6-carboxylic acid Imidazopyridines are known to have a broad range of biological activities .

properties

IUPAC Name |

2-methyl-1H-imidazo[4,5-b]pyridine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-4-10-6-2-5(8(12)13)3-9-7(6)11-4/h2-3H,1H3,(H,12,13)(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFDGADJKFGIQGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1368541-63-2 |

Source

|

| Record name | 2-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

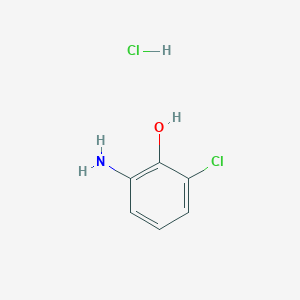

![Ethyl 4-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-3-oxobutanoate](/img/structure/B2607287.png)

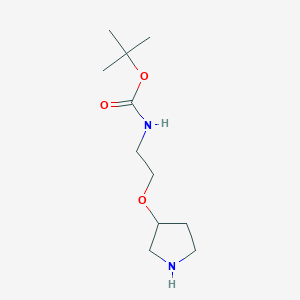

![3-(2,3-Dihydro-1-benzofuran-5-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2607288.png)

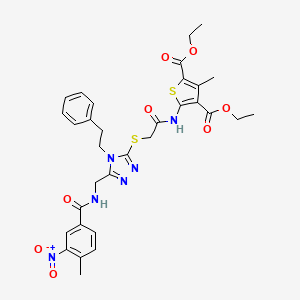

![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2607291.png)

![4-bromo-2-{(E)-[(2-chloro-4-fluorophenyl)imino]methyl}phenol](/img/structure/B2607296.png)

![4-(N,N-dimethylsulfamoyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2607297.png)

![(2E)-3-{5-[4-(ethoxycarbonyl)phenyl]furan-2-yl}prop-2-enoic acid](/img/structure/B2607300.png)